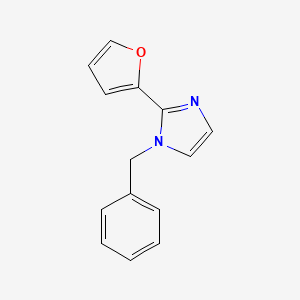

1-Benzyl-2-furan-2-yl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. echemi.comnih.gov This fundamental structure is a cornerstone of numerous biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. The presence of both a weakly acidic N-H proton and a basic lone pair of electrons on the other nitrogen atom gives imidazole amphoteric properties, allowing it to act as both a proton donor and acceptor. echemi.com This characteristic is crucial for its role in many enzymatic reactions.

The chemistry of imidazole is diverse. The ring system is susceptible to both electrophilic and nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with varied electronic and steric properties. echemi.com The introduction of different substituents onto the imidazole core can significantly modulate its chemical reactivity and biological activity. In the case of 1-Benzyl-2-furan-2-yl-1H-imidazole, the benzyl (B1604629) group at the N1 position and the furan (B31954) ring at the C2 position are key modifications that define its specific chemical character.

Significance of the 1H-Imidazole Scaffold in Contemporary Chemical Biology

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Imidazole derivatives have been shown to exhibit a remarkable range of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The versatility of the imidazole ring lies in its ability to engage in various non-covalent interactions with biological macromolecules like proteins and nucleic acids. These interactions include hydrogen bonding, pi-stacking, and coordination with metal ions. iosrjournals.org This makes the imidazole scaffold an excellent starting point for the design of enzyme inhibitors and receptor ligands. Numerous FDA-approved drugs contain the imidazole moiety, highlighting its therapeutic importance. researchgate.net

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds provide valuable insights into its potential areas of investigation. The primary research directions for imidazole derivatives with aryl and heteroaryl substituents, such as the furan ring, often fall into the following categories:

Synthesis and Methodology Development: A significant area of research focuses on the development of efficient and versatile synthetic routes to produce substituted imidazoles. One-pot multicomponent reactions are particularly attractive for their atom economy and operational simplicity. nih.gov The synthesis of a closely related compound, 1-Benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole, has been reported, providing a potential synthetic blueprint. academie-sciences.fr This synthesis involved the reaction of 2-R-4,5-di(furan-2-yl)imidazoles with benzyl chloride. academie-sciences.fr

Photophysical Properties: The incorporation of aromatic and heteroaromatic rings, such as furan, into the imidazole structure can lead to interesting photophysical properties, including fluorescence. Research on tetrasubstituted imidazoles with furan rings has explored their luminescence properties, suggesting that these compounds could have applications in materials science or as biological probes. academie-sciences.fr

Biological Activity Screening: A major thrust of research on novel imidazole derivatives is the evaluation of their biological activities. Given the wide range of activities reported for other furan- and benzyl-substituted imidazoles, it is plausible that this compound could be screened for various therapeutic applications, including as an antimicrobial or anticancer agent.

Table 1: Physicochemical and Spectroscopic Data for the related compound 1-Benzyl-2,4,5-tri(furan-2-yl)-1H-imidazole academie-sciences.fr

| Property | Value |

| Melting Point | 58-60 °C |

| Yield | 76.1% |

| IR (KBr) ν (cm⁻¹) | |

| 3120, 3030, 2930, 1600, 1500, 1450, 1400, 1360, 1320, 1220, 1170, 1080, 1010, 920, 887, 822, 735, 594 | |

| HRMS, m/z | |

| [M + H]⁺ calcd for C₂₂H₁₇N₂O₃ | 357.1239 |

| Found | 357.1241 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(furan-2-yl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-16-9-8-15-14(16)13-7-4-10-17-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSFJXOLVUTTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359640 | |

| Record name | 1-Benzyl-2-furan-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701224-54-6 | |

| Record name | 1-Benzyl-2-furan-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 2 Furan 2 Yl 1h Imidazole and Its Analogs

Traditional Synthetic Routes to 1H-Imidazole Derivatives

The imidazole (B134444) ring, a fundamental heterocyclic motif, has been historically synthesized through several classic name reactions. The Debus-Radziszewski imidazole synthesis, a multicomponent reaction, stands as a cornerstone for creating imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This method's versatility allows for the commercial production of various imidazole derivatives. wikipedia.org Another foundational approach involves the condensation of an α-dicarbonyl compound with two molecules of ammonia and a reactive aldehyde, a pathway that is considered prevalent in certain conditions. researchgate.net

Furthermore, the synthesis of 1H-imidazole derivatives has been achieved through the reaction of α-keto aldehydes with ammonium (B1175870) acetate (B1210297), a method that has been utilized in the two-step synthesis of di-substituted imidazoles. researchgate.net These traditional methods, while effective, often have limitations in terms of regioselectivity and the scope of achievable substitution patterns, which has spurred the development of more refined synthetic strategies.

Optimized Synthetic Strategies for the 1-Benzyl-2-furan-2-yl-1H-imidazole Core

To overcome the limitations of traditional methods, optimized strategies have been developed to provide more efficient and selective access to the this compound core and its analogs.

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of synthesizing complex imidazoles. Modern methods have focused on the direct and selective functionalization of the imidazole core's C-H bonds. acs.orgnih.gov For instance, a general approach for the synthesis of complex arylated imidazoles allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. acs.orgnih.gov This is often achieved through the use of a protecting group, such as the SEM group, which can direct the arylation to specific positions. nih.gov

A notable strategy involves a "SEM-switch," where the protecting group is transferred from the N-1 to the N-3 nitrogen, enabling the preparation of 4-arylimidazoles and sequential C4-C5 arylation. acs.org Furthermore, palladium-catalyzed C-H alkenylation of imidazoles has been developed with high C5 selectivity. nih.gov These regioselective approaches are crucial for creating specific isomers of substituted imidazoles that are challenging to obtain through classical condensation methods. rsc.org

Catalyst-Mediated Synthesis Pathways

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of imidazole derivatives is no exception. A variety of catalysts have been employed to enhance the efficiency and selectivity of imidazole synthesis. For example, a one-pot synthesis of a 1-(2,3-dihydrobenzo[b] asianpubs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivative has been reported using a catalytic amount of C4H10BF3O. nih.gov

Catalyst-free methods have also emerged as a facile and efficient route for the synthesis of 2,4-disubstituted imidazoles through the [3 + 2] cyclization of vinyl azides with amidines. nih.govacs.org Additionally, various fluoroboric acid-derived catalyst systems have been investigated for both three-component and four-component reactions to form tri- and tetrasubstituted imidazoles, with HBF4–SiO2 being a standout catalyst. rsc.org The use of transition metal catalysts, such as rhodium, has also been reported in the synthesis of substituted imidazoles from heterocyclic starting materials. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and energy sources. researchgate.netresearchgate.net One notable approach is the use of water as a solvent, which is considered an undisputed "green" solvent. nih.gov

Solvent-free conditions, often facilitated by microwave irradiation, represent another green synthetic route. researchgate.netorganic-chemistry.org For instance, the synthesis of 4,5-disubstituted imidazoles has been achieved through a solventless microwave-assisted reaction of 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org Furthermore, biocatalysts like lemon juice have been successfully employed in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering benefits such as low cost, biodegradability, and non-toxicity. researchgate.net

Synthetic Approaches to Novel Derivatives and Analogs

The development of novel derivatives and analogs of this compound is crucial for exploring structure-activity relationships.

Strategic Diversification at the N1 Position

The N1 position of the imidazole ring is a key point for strategic diversification. A common method to introduce substituents at this position is through nucleophilic substitution reactions. For instance, the N-benzyl group can be introduced by reacting the imidazole core with benzyl (B1604629) chloride in the presence of a suitable base. Similarly, other alkyl or aryl groups can be attached to the N1 nitrogen. A series of N-substituted imidazole derivatives has been synthesized by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with different amines. nih.govijpsonline.comresearchgate.net

Modification of the Debus-Radziszewski synthesis, where one equivalent of ammonia is replaced by a primary amine, affords N-substituted imidazoles in good yields. wikipedia.org This approach has been applied to the synthesis of a range of 1,3-dialkylimidazolium ionic liquids. wikipedia.org The synthesis of novel 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles has been achieved by reacting 2-R-4,5-di(furan-2-yl)imidazoles with benzyl chlorides or allyl chloride. academie-sciences.fr

Exploration of Furan (B31954) and Imidazole Ring Substitutions

The exploration of different substituents on the furan and imidazole rings of this compound is crucial for developing a diverse library of analogs. These substitutions can significantly influence the chemical properties and potential applications of the resulting molecules. The primary approaches to achieve this involve either utilizing substituted starting materials in a multi-component reaction or by post-synthesis modification of the core scaffold.

A prominent method for creating substituted analogs is through a one-pot, four-component reaction. This approach typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a substituted derivative), an aldehyde (such as furan-2-carbaldehyde or its substituted forms), a primary amine (for instance, benzylamine (B48309) or its derivatives), and an ammonium salt (commonly ammonium acetate). nih.govacgpubs.orgijprajournal.com This method, a variation of the Debus-Radziszewski imidazole synthesis, offers a high degree of flexibility in introducing substituents at various positions of the imidazole ring. wikipedia.orgscribd.com

For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting a mixture of a bromo-acetyl derivative, an aromatic aldehyde, benzylamine, and ammonium acetate in ethanol. acgpubs.org This allows for the incorporation of different aromatic aldehydes, leading to a variety of substituents at the 2-position of the imidazole ring.

Another effective strategy involves the initial synthesis of a 2-(furan-2-yl)-1H-imidazole core, followed by N-alkylation with a substituted benzyl halide. academie-sciences.frresearchgate.net This two-step process provides a reliable route to a range of N-1 substituted analogs. The choice of base and solvent for the N-alkylation step is critical to ensure good yields and regioselectivity.

Research has also demonstrated the synthesis of 1-R¹-2-R-4,5-di(furan-2-yl)-1H-imidazoles through the nucleophilic substitution of 2-R-4,5-(di-furan-yl)-1H-imidazole with various benzyl chlorides or allyl chloride using sodium hydride as a base. academie-sciences.fr This method has been used to produce a series of new imidazole derivatives with yields ranging from 59.0% to 89.8%. academie-sciences.fr The electronic effects of substituents on the benzyl chloride have been observed to influence the reaction time and yield. academie-sciences.fr

The following tables summarize the findings from various studies on the synthesis of substituted this compound analogs.

Table 1: Synthesis of 1-Substituted-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole Analogs via One-Pot Reaction

This table is based on a one-pot synthesis method involving the reaction of benzil, a primary amine, furan-2-carbaldehyde, and ammonium acetate in the presence of a catalyst. nih.gov

| N-1 Substituent | Starting Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-dihydrobenzo[b] academie-sciences.fracademie-sciences.frdioxin-6-yl | 2,3-dihydrobenzo[b] academie-sciences.fracademie-sciences.frdioxin-6-amine | C₄H₁₀BF₃O | Ethanol | 24 | 92 | nih.gov |

Table 2: Synthesis of 1-Substituted-2-R-4,5-di(furan-2-yl)-1H-imidazole Analogs via N-Alkylation

This table details the synthesis of various analogs through the N-alkylation of pre-formed 2-substituted-4,5-di(furan-2-yl)-1H-imidazoles. academie-sciences.fr

| N-1 Substituent | C-2 Substituent | Starting Imidazole | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl | Phenyl | 2-Phenyl-4,5-di(furan-2-yl)-1H-imidazole | Benzyl chloride | NaH | THF | 78.6 | academie-sciences.fr |

| Benzyl | Furan-2-yl | 2,4,5-Tri(furan-2-yl)-1H-imidazole | Benzyl chloride | NaH | THF | 76.1 | academie-sciences.fr |

| Allyl | Furan-2-yl | 2,4,5-Tri(furan-2-yl)-1H-imidazole | Allyl chloride | NaH | THF | 59.0 | academie-sciences.fr |

| 4-Methylbenzyl | (E)-2-(Furan-2-yl)vinyl | (E)-2-(2-(Furan-2-yl)vinyl)-4,5-di(furan-2-yl)-1H-imidazole | 4-Methylbenzyl chloride | NaH | THF | 71.6 | academie-sciences.fr |

| 4-Cyanobenzyl | (E)-Styryl | (E)-4,5-Di(furan-2-yl)-2-styryl-1H-imidazole | 4-Cyanobenzyl chloride | NaH | THF | 86.5 | academie-sciences.fr |

Computational and Theoretical Investigations of 1 Benzyl 2 Furan 2 Yl 1h Imidazole

Molecular Dynamics Simulations for Conformational Sampling:

These simulations would provide a dynamic picture of the molecule's behavior in a biological environment, offering insights into its flexibility and the stability of its interactions with target receptors over time.

Until such specific studies are conducted and published, a detailed and scientifically accurate article on the computational and theoretical investigations of 1-Benzyl-2-furan-2-yl-1H-imidazole, as per the requested outline, cannot be generated. The scientific community awaits future research to elucidate the specific computational characteristics of this compound.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough and targeted search of scientific literature has revealed a significant lack of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite extensive queries aimed at uncovering research on its Quantitative Structure-Activity Relationship (QSAR) modeling and the predictive modeling of its molecular interactions, no dedicated studies for this particular molecule could be identified.

The performed searches yielded results for related but structurally distinct compounds, such as other imidazole (B134444) and benzimidazole (B57391) derivatives. While these studies employ the requested computational methodologies, their findings are specific to the molecules investigated and cannot be extrapolated to this compound without violating scientific accuracy and the explicit constraints of the request.

The user's instructions mandated a strict focus on this compound and the exclusion of any information not directly pertaining to it. Adherence to this directive makes the generation of the requested article impossible, as the foundational data required to populate the specified sections and data tables on QSAR and predictive molecular modeling for this compound are not available in the public scientific domain.

Therefore, the article on the "" with the outlined structure cannot be created at this time due to the absence of specific research on this compound.

Molecular Interactions and Mechanistic Studies of 1 Benzyl 2 Furan 2 Yl 1h Imidazole

Exploration of Enzyme Inhibition Mechanisms at the Molecular Level

Kinase Interaction Profiles and Inhibition Modalities

Substituted diaryl imidazoles have been identified as inhibitors of kinases such as p38 MAP Kinase. nih.gov Furthermore, various imidazole (B134444) derivatives have been explored as potential multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2. nih.govdrugbank.com The development of potent kinase inhibitors often involves the strategic placement of substituents on the imidazole core to enhance binding affinity and selectivity. nih.gov Research would be required to determine if 1-Benzyl-2-furan-2-yl-1H-imidazole interacts with any specific kinases and to characterize the modality of such inhibition (e.g., competitive, non-competitive, or allosteric).

Glycosidase Inhibition Mechanisms

Derivatives of 2-phenyl-1H-benzo[d]imidazole have been synthesized and shown to act as α-glucosidase inhibitors. nih.gov Mechanistic studies on these related compounds, including kinetic analyses and molecular docking, have revealed non-competitive inhibition, with the inhibitors binding to an allosteric site on the enzyme. nih.gov To understand the potential glycosidase inhibitory activity of this compound, similar in vitro enzymatic assays and in silico modeling would be necessary.

Other Enzymatic Target Engagements

The imidazole ring is a versatile heterocyclic moiety found in compounds with a broad spectrum of biological activities. researchgate.net For example, some imidazole-based compounds have been investigated as inhibitors of the cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase, which is involved in androgen biosynthesis. kingston.ac.uk Identifying other potential enzymatic targets for this compound would require broad screening against a panel of enzymes.

Receptor Binding Characterization

G-Protein Coupled Receptor (GPCR) Interactions

Imidazoline derivatives are known to act as ligands for imidazoline receptors, which are a class of GPCRs. researchgate.netmdpi.com The interaction of ligands with GPCRs can be complex, leading to agonistic or antagonistic effects that modulate downstream signaling pathways. nih.govacs.org Investigating the potential interaction of this compound with various GPCRs would involve radioligand binding assays and functional assays to measure receptor activation or inhibition.

Nuclear Receptor Ligand Recognition

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov While there is extensive research on small molecules that act as agonists or antagonists of nuclear receptors, specific data on the interaction of this compound with these receptors is not currently available. To determine if this compound can function as a nuclear receptor ligand, studies would be needed to assess its binding to various nuclear receptors and its ability to modulate their transcriptional activity.

Modulation of Cellular Signaling Pathways (at a molecular level)

Detailed studies on how this compound affects cellular signaling are not currently available. Research on analogous structures containing imidazole or benzimidazole (B57391) cores has shown that these classes of compounds can influence critical cellular processes. For example, some benzimidazole derivatives have been found to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cells.

Investigation of Apoptosis Induction Pathways

There is no specific research detailing the pro-apoptotic activity of this compound. Generally, the induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on other imidazole-containing molecules have demonstrated their ability to trigger apoptosis through various mechanisms, such as the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases. However, whether this compound acts through these or other apoptotic pathways remains to be investigated.

Analysis of Cell Cycle Regulation Perturbations

The effect of this compound on cell cycle regulation is another area where specific data is lacking. The cell cycle is a tightly controlled process, and its dysregulation is a hallmark of cancer. Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cell proliferation. Future studies would be needed to determine if this compound can perturb the cell cycle in a meaningful way.

Interactions with Intracellular Targets Involved in Pathogen Biology

While the imidazole scaffold is present in many antimicrobial agents, the specific interactions of this compound with intracellular targets in pathogens have not been reported. Such investigations would be crucial to understanding its potential as an antibacterial or antifungal agent.

Mechanisms of Antiproliferative Activity in Cell-Based Models

Direct evidence of the antiproliferative activity of this compound from cell-based assays is not available in the public domain. The antiproliferative potential of imidazole derivatives has been demonstrated against various cancer cell lines, often linked to the induction of apoptosis or cell cycle arrest. The evaluation of this compound in such models would be a critical first step in characterizing its potential as an anticancer agent.

Investigation of Antioxidant Mechanisms

The antioxidant properties of furan (B31954) and imidazole derivatives have been noted in some studies, often attributed to their ability to scavenge free radicals. However, specific investigations into the antioxidant mechanisms of this compound, including its potential to act via hydrogen atom transfer or single electron transfer, have not been conducted.

Structure Activity Relationship Sar Studies and Scaffold Modification of 1 Benzyl 2 Furan 2 Yl 1h Imidazole

Impact of N1-Benzyl Substitutions on Molecular Recognition

The N1-benzyl group is a crucial component of the 1-Benzyl-2-furan-2-yl-1H-imidazole scaffold, significantly influencing its interaction with biological targets. Modifications to the benzyl (B1604629) ring can modulate binding affinity and selectivity through steric and electronic effects.

Research on analogous structures, such as 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), has shown that substitutions on the benzyl ring can have a profound impact on biological activity. For instance, the introduction of a fluoro or cyano group at the ortho position of the benzene (B151609) ring has been found to enhance inhibitory activity in related compounds. nih.gov Conversely, substitutions at the meta or para positions tend to diminish activity. nih.gov This suggests that the spatial arrangement and electronic properties of substituents on the benzyl ring are critical for optimal interaction with the target protein.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzyl ring with a phenyl group was well-tolerated, indicating that this position can accommodate bulky substituents. acs.org Further exploration with pyridine (B92270) rings at the 3- and 4-positions led to a notable increase in potency. acs.org This highlights the potential for improving the activity of this compound by introducing heteroaromatic rings on the benzyl moiety, which can form additional hydrogen bonds or engage in favorable pi-stacking interactions with the target.

The following table summarizes the impact of N1-benzyl substitutions on the activity of related compounds, providing a predictive framework for the SAR of this compound.

| Parent Scaffold | Substitution on Benzyl Ring | Effect on Activity | Reference |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole | ortho-fluoro | Increased | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole | ortho-cyano | Increased | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole | meta or para-fluoro/cyano | Decreased | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine | 4-phenyl | Maintained | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine | 4-pyridine | Increased | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine | 3-pyridine | Increased | acs.org |

Role of the Furan (B31954) Moiety in Ligand-Target Interactions

The 2-furan-2-yl moiety is another key pharmacophoric element of the scaffold, contributing to its electronic properties and potential for hydrogen bonding. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand in the binding pocket of a target protein.

In studies of YC-1 and its analogs, the furan ring is an essential part of the molecule's activity as a soluble guanylate cyclase (sGC) stimulator. rsc.org However, research on other heterocyclic systems has shown that replacing the furan ring with other five-membered heterocycles can sometimes lead to improved activity. For example, in a series of YC-1 analogs, replacing the furan with isoxazole (B147169) or 1H-pyrazole resulted in enhanced inhibitory performance. nih.govrsc.org This suggests that while the furan ring is important, it may not be indispensable and that other heterocycles can fulfill a similar role, potentially with improved metabolic stability, as furan rings can be susceptible to oxidation. nih.gov

The table below illustrates how modifications to the furan-like moiety in related structures can affect biological activity.

| Parent Scaffold | Modification | Effect on Activity | Reference |

| YC-1 Analog | Replacement of furan with isoxazole | Increased | nih.govrsc.org |

| YC-1 Analog | Replacement of furan with 1H-pyrazole | Increased | nih.govrsc.org |

| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine | Furan replacement investigated for metabolic stability | Potentially Improved | nih.gov |

Influence of Imidazole (B134444) Ring Substituents on Biological Modulations

The imidazole ring itself is a versatile scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. pharmacophorejournal.compharmacyjournal.net The basic nitrogen atom (N-3) of the imidazole ring can act as a hydrogen bond acceptor, a crucial interaction for many biologically active imidazole-containing compounds. researchgate.net

While the parent compound is this compound, hypothetical substitutions on the imidazole ring at positions 4 and 5 would be expected to significantly modulate its biological profile. The introduction of small alkyl or electron-withdrawing groups at these positions could fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved target affinity and selectivity.

The electronic character of substituents on the imidazole ring can influence the pKa of the ring, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor. rsc.org For instance, electron-donating groups would be expected to increase the basicity of the N-3 atom, enhancing its hydrogen bond acceptor capabilities.

Conformational Flexibility and Stereochemical Considerations in SAR

In related structures, the planarity of an (E)-vinyl linker between the furan and a benzimidazole (B57391) ring was noted to be important for facilitating π-π interactions. While the direct linkage in this compound does not enforce such planarity, the preferred dihedral angles between the rings will be critical for activity. The presence of bulky substituents on either the benzyl or furan rings could restrict this rotational freedom, locking the molecule into a more rigid, and potentially more active, conformation.

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a primary goal in drug design. For the this compound scaffold, several design principles can be employed to enhance its selectivity for a specific biological target.

Exploiting Unique Sub-pockets: A detailed understanding of the topology of the target's binding site can guide the placement of substituents on the benzyl and furan rings to engage with specific sub-pockets that are not present in off-target proteins. For example, adding a substituent at a position on the benzyl ring that can form a specific hydrogen bond within the target's active site can significantly enhance selectivity.

Modulating Physicochemical Properties: Fine-tuning the lipophilicity and electronic properties of the molecule through strategic substitutions can improve its selectivity. For instance, in the development of Raf inhibitors based on a related scaffold, specific substitutions were key to achieving selectivity for BRAF V600E and CRAF kinases. nih.gov

Conformational Constraint: Introducing elements that reduce the conformational flexibility of the molecule can pre-organize it into the bioactive conformation for the intended target, thereby reducing its affinity for other targets that may bind to different conformations. This could be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.

By systematically applying these design principles, it is possible to optimize the this compound scaffold to yield potent and highly selective modulators of specific biological targets.

Future Research Directions and Prospects for 1 Benzyl 2 Furan 2 Yl 1h Imidazole

Development of Advanced Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is a well-established field, often involving multicomponent reactions that offer efficiency and atom economy. nih.gov For instance, one-pot reactions have been successfully employed for the synthesis of complex imidazole structures. nih.gov However, the future development of synthetic methodologies for 1-Benzyl-2-furan-2-yl-1H-imidazole could focus on more advanced and sustainable approaches.

Future research should explore the use of novel catalytic systems, such as copper nanoparticles, which have been shown to be effective in the synthesis of other imidazole derivatives under green solvent conditions. biolmolchem.com The development of flow chemistry processes for the continuous production of this compound could also be a significant advancement, offering improved scalability, safety, and control over reaction parameters. Furthermore, microwave-assisted synthesis could be investigated to potentially reduce reaction times and improve yields. The exploration of C-H activation techniques could also provide more direct and atom-economical routes to functionalized derivatives of the core structure.

Table 1: Potential Advanced Synthetic Methodologies

| Methodology | Potential Advantages |

| Green Catalysis (e.g., Copper Nanoparticles) | Environmentally friendly, mild reaction conditions. biolmolchem.com |

| Flow Chemistry | Scalability, improved safety and control. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |

| C-H Activation | Atom economy, direct functionalization. |

Application in Novel Chemical Biology Probes

The inherent fluorescence properties of some imidazole and furan-containing compounds make them attractive candidates for the development of chemical biology probes. academie-sciences.frresearchgate.net Research has demonstrated the potential of such molecules for in vitro and in vivo imaging of cancer cells. researchgate.net

Future investigations should focus on characterizing the photophysical properties of this compound and its derivatives. This would involve determining its quantum yield, Stokes shift, and photostability. Should the compound exhibit favorable fluorescent properties, it could be further developed into a probe for specific biological applications. For example, by attaching specific targeting moieties, it could be used for the selective imaging of particular cell types or organelles. Furthermore, its sensitivity to the local microenvironment (e.g., pH, polarity) could be explored to create responsive probes for studying cellular processes.

Integration into Fragment-Based Drug Discovery Research (Lead Optimization Concepts)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov The relatively small size and molecular complexity of this compound make it an interesting scaffold for FBDD approaches.

Future research in this area would involve screening this compound against a variety of biological targets. Once a "hit" is identified, the principles of lead optimization can be applied. This would involve the systematic modification of the core structure to improve its potency, selectivity, and pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies could be conducted by synthesizing and testing analogues with different substituents on the benzyl (B1604629) and furan (B31954) rings, as well as on the imidazole core itself. This approach has been successfully used to develop potent inhibitors for targets like PDK1 from imidazole-based fragments. nih.gov

Table 2: Lead Optimization Strategies for this compound

| Strategy | Rationale |

| Substituent Modification (Benzyl Ring) | Modulate lipophilicity and target interactions. |

| Substituent Modification (Furan Ring) | Influence electronic properties and hydrogen bonding. |

| Imidazole Core Modification | Alter physicochemical properties and target binding. |

| Bioisosteric Replacement | Improve metabolic stability and pharmacokinetic profile. |

Exploration of Emerging Biological Targets

The imidazole scaffold is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.govacademie-sciences.frnih.gov Derivatives of imidazole have been shown to inhibit enzymes such as farnesyltransferase and various protein kinases. nih.govnih.gov

A crucial future direction is the broad biological screening of this compound against a diverse panel of emerging and validated biological targets. This could include, but is not limited to, protein kinases, proteases, and epigenetic targets. High-throughput screening campaigns could rapidly identify potential areas of biological activity. Following initial hits, detailed mechanistic studies would be required to elucidate the precise molecular mechanism of action. For example, if the compound shows anticancer activity, further studies would be needed to determine if it induces apoptosis, inhibits cell proliferation, or affects other cancer-related pathways. nih.gov

Synergistic Combinations with Other Molecular Entities in Research Models

The investigation of synergistic interactions between different bioactive compounds is a growing area of research, particularly in cancer therapy. The combination of drugs can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance.

Future studies should explore the potential of this compound to act in synergy with other known therapeutic agents or research compounds. For instance, if the compound is found to have modest anticancer activity on its own, its combination with standard-of-care chemotherapeutic agents could be investigated in various cancer cell line models. Any observed synergistic effects would warrant further investigation into the underlying molecular mechanisms, which could involve complementary modes of action or the modulation of drug resistance pathways.

Q & A

Q. Methodological Answer :

- Meta-Analysis : Compare IC values across studies (e.g., EGFR inhibition assays) while noting assay conditions (cell lines, incubation times) .

- Structural Validation : Use X-ray crystallography (SHELX refinement) to confirm stereochemistry, as minor structural variations (e.g., substituent position) drastically alter activity .

- Dose-Response Curves : Replicate experiments with standardized protocols to isolate confounding variables .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

- Derivative Synthesis : Introduce substituents at the benzyl (e.g., -Cl, -OCH) or furan (e.g., -CH, -NO) positions .

- Bioactivity Screening : Test derivatives against target proteins (e.g., EGFR kinase) using in-silico docking (AutoDock Vina) followed by in vitro assays (MTT cytotoxicity) .

- Pharmacokinetic Profiling : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable logP (<5) and low hepatotoxicity .

Basic: What are the best practices for handling and storing this compound?

Q. Methodological Answer :

- Storage : Keep in amber glass vials at –20°C under inert gas (N/Ar) to prevent oxidation .

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for solutions to avoid hydrolysis. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to evaluate in vitro toxicity of this compound for preclinical studies?

Q. Methodological Answer :

- Cytotoxicity Assays : Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) with 24–72h exposure .

- Genotoxicity Screening : Perform Ames tests (TA98/TA100 strains) and comet assays to detect DNA damage .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (CYP450 enzymes) and LC-MS quantification .

Advanced: How can X-ray crystallography (SHELX) resolve ambiguities in molecular conformation?

Q. Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N-H···O interactions) .

- Validation : Check R (<0.25) and Ramachandran plots (90% in favored regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.